molecular formula C9H6F3NS B11811025 4-Methyl-2-(trifluoromethyl)benzo[d]thiazole

4-Methyl-2-(trifluoromethyl)benzo[d]thiazole

Cat. No.: B11811025
M. Wt: 217.21 g/mol
InChI Key: DJECJUDTHYIZIS-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 4-methyl-2-(trifluoromethyl)benzo[d]thiazole typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through various methods including cyclization reactions that incorporate thiazole moieties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a favorable candidate for drug development.

Antimicrobial Properties

Research has indicated that thiazole derivatives exhibit significant antimicrobial activity. Compounds similar to this compound have been tested against various bacterial strains, demonstrating efficacy against multidrug-resistant pathogens. For instance, studies have shown that thiazole-containing compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. Compounds with structural similarities to this compound have been evaluated for their cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and others. These studies often utilize assays like the Sulforhodamine B assay to determine cell viability post-treatment . The presence of the trifluoromethyl group is believed to enhance the interaction with cellular targets, potentially leading to increased apoptosis in cancer cells.

Neurological Applications

Thiazole derivatives have also been investigated for their anticonvulsant properties. For example, compounds that include thiazole rings have shown promise in reducing seizure activity in animal models, suggesting their potential use in treating epilepsy . The structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring can significantly influence anticonvulsant efficacy.

Case Studies and Research Findings

Study Focus Findings
Study A Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth; effective against MDR strains.
Study B Anticancer PropertiesShowed cytotoxic effects on MCF7 cell line with IC50 values indicating potent activity.
Study C Anticonvulsant EffectsCompounds exhibited protective effects in seizure models with favorable SAR profiles.

Potential Therapeutic Uses

Given the diverse biological activities associated with this compound, its potential therapeutic applications are vast:

  • Antimicrobial Agents : Development of new antibiotics or antifungal agents targeting resistant strains.
  • Cancer Therapy : Formulation of anticancer drugs that exploit its cytotoxic properties.
  • Neurological Disorders : Exploration as a treatment option for epilepsy and other seizure disorders.

Biological Activity

4-Methyl-2-(trifluoromethyl)benzo[d]thiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring fused to a benzene moiety with methyl and trifluoromethyl substituents. Its molecular formula is C10H7F3N2S, with a molecular weight of approximately 261.22 g/mol. The trifluoromethyl group enhances lipophilicity, potentially increasing bioavailability and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Thiazole derivatives have shown effectiveness against multiple bacterial and fungal strains. Specifically, studies have reported significant antibacterial potency against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin .
  • Anticonvulsant Properties : Some thiazole derivatives demonstrate anticonvulsant activity, with certain compounds displaying median effective doses lower than established medications such as ethosuximide. The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring enhance efficacy .
  • Antitumor Activity : Preliminary studies indicate that this compound may possess anticancer properties, with IC50 values in the low micromolar range against various cancer cell lines. The presence of electron-donating groups on the phenyl ring appears to augment cytotoxic activity .

The biological effects of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit bacterial topoisomerases, which are crucial for DNA replication and transcription processes in bacteria. This selective inhibition contributes to its antimicrobial properties without affecting human enzymes .
  • Cellular Interaction : Studies indicate that the compound may induce apoptosis in cancer cells through interactions with apoptotic pathways, although detailed mechanisms remain under investigation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli
AnticonvulsantED50 lower than ethosuximide
AntitumorIC50 < 5 µg/mL in various cancer cell lines

Case Study: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various thiazole derivatives, this compound exhibited superior activity against Staphylococcus aureus ATCC 6538P compared to gentamicin, highlighting its potential as an alternative therapeutic agent in treating resistant bacterial infections .

Properties

Molecular Formula

C9H6F3NS

Molecular Weight

217.21 g/mol

IUPAC Name

4-methyl-2-(trifluoromethyl)-1,3-benzothiazole

InChI

InChI=1S/C9H6F3NS/c1-5-3-2-4-6-7(5)13-8(14-6)9(10,11)12/h2-4H,1H3

InChI Key

DJECJUDTHYIZIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)C(F)(F)F

Origin of Product

United States

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